2-Bromo-4-methylphenyl 2-nitrobenzoate
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Overview
Description
2-bromo-4-methylphenyl 2-nitrobenzoate is an organic compound with the molecular formula C14H10BrNO4 It is a derivative of benzoic acid and is characterized by the presence of bromine, methyl, and nitro functional groups
Preparation Methods
The synthesis of 2-bromo-4-methylphenyl 2-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:
Nitration: The introduction of a nitro group to the benzoic acid derivative.
Bromination: The addition of a bromine atom to the aromatic ring.
Esterification: The formation of the ester linkage between the benzoic acid and the phenyl group.
The reaction conditions for these steps often involve the use of strong acids, such as sulfuric acid, and catalysts like iron or aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-bromo-4-methylphenyl 2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-bromo-4-methylphenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Potential applications include the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-bromo-4-methylphenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an electrophile, participating in various substitution and addition reactions. The pathways involved often include nucleophilic attack on the electrophilic centers of the molecule .
Comparison with Similar Compounds
2-bromo-4-methylphenyl 2-nitrobenzoate can be compared with other similar compounds, such as:
2-bromo-4-nitrobenzoic acid: Similar structure but lacks the methyl group.
4-methylphenyl 2-nitrobenzoate: Similar structure but lacks the bromine atom.
2-bromo-4-methylphenyl benzoate: Similar structure but lacks the nitro group.
The uniqueness of 2-bromo-4-methylphenyl 2-nitrobenzoate lies in the combination of bromine, methyl, and nitro groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C14H10BrNO4 |
---|---|
Molecular Weight |
336.14 g/mol |
IUPAC Name |
(2-bromo-4-methylphenyl) 2-nitrobenzoate |
InChI |
InChI=1S/C14H10BrNO4/c1-9-6-7-13(11(15)8-9)20-14(17)10-4-2-3-5-12(10)16(18)19/h2-8H,1H3 |
InChI Key |
GWWHSLCVPYBDPI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |
Origin of Product |
United States |
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